molecular formula C17H20N4O3 B13351851 (S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione

(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B13351851
M. Wt: 328.4 g/mol
InChI Key: YTKVMOBHMCOGHZ-AWEZNQCLSA-N
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Description

(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a piperidine ring, an isoindolinone moiety, and a piperazine group

Preparation Methods

The synthesis of (S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindolinone Core: This step involves the cyclization of an appropriate precursor to form the isoindolinone ring.

    Introduction of the Piperazine Group: The piperazine moiety is introduced through nucleophilic substitution reactions.

    Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring, often through cyclization reactions under specific conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion

Scientific Research Applications

(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent alterations in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:

    Isoindolinone Derivatives: These compounds share the isoindolinone core but differ in their substituents, leading to variations in their chemical and biological properties.

    Piperidine Derivatives: Compounds with a piperidine ring exhibit different reactivity and applications based on their specific substituents.

    Piperazine Derivatives: These compounds are known for their biological activities and are used in various therapeutic applications.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

(3S)-3-(3-oxo-6-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C17H20N4O3/c22-15-4-3-14(16(23)19-15)21-10-11-9-12(1-2-13(11)17(21)24)20-7-5-18-6-8-20/h1-2,9,14,18H,3-8,10H2,(H,19,22,23)/t14-/m0/s1

InChI Key

YTKVMOBHMCOGHZ-AWEZNQCLSA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4

Origin of Product

United States

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